molecular formula C21H18N4OS B2414449 2-(benzylthio)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide CAS No. 862810-02-4

2-(benzylthio)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide

Cat. No.: B2414449
CAS No.: 862810-02-4
M. Wt: 374.46
InChI Key: IWJYXWUGYZBGEY-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide is a complex organic compound that features a benzylthio group and an imidazo[1,2-a]pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, a class of heterocyclic compounds to which this compound belongs, are known to be valuable scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of covalent inhibitors, including a series of novel KRAS G12C inhibitors .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Nitrogen heterocycles, which include imidazo[1,2-a]pyridines, are found almost invariably in living systems, from the tiniest prokaryotes to the largest eukaryotes . They are part of various enzymes, proteins, and most importantly, DNA . Therefore, it can be inferred that this compound might interact with these biochemical pathways.

Result of Action

Imidazo[1,2-a]pyridines have been utilized in the development of covalent inhibitors, including a series of novel kras g12c inhibitors . These inhibitors could potentially have anticancer effects.

Action Environment

One study mentioned the use of a microchannel reactor for the synthesis of imidazo[1,2-a]pyridinones, highlighting its environmental friendliness, low-cost, recyclability, and simplicity of operation . This suggests that the synthesis environment could potentially influence the properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide typically involves multi-step reactionsThe final step involves the acylation of the phenyl ring to form the acetamide linkage .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group yields sulfoxides or sulfones, while substitution reactions on the phenyl ring can introduce various functional groups .

Scientific Research Applications

2-(benzylthio)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
  • 2-(benzylthio)-N-(3-(imidazo[1,2-a]pyrazin-2-yl)phenyl)acetamide

Uniqueness

2-(benzylthio)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of the imidazo[1,2-a]pyrimidine ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets .

Properties

IUPAC Name

2-benzylsulfanyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c26-20(15-27-14-16-6-2-1-3-7-16)23-18-9-4-8-17(12-18)19-13-25-11-5-10-22-21(25)24-19/h1-13H,14-15H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJYXWUGYZBGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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